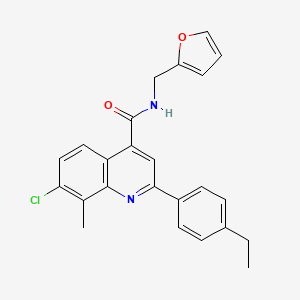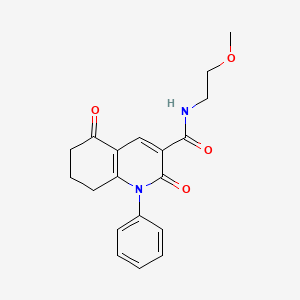
7-chloro-2-(4-ethylphenyl)-N-(furan-2-ylmethyl)-8-methylquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-CHLORO-2-(4-ETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-8-METHYLQUINOLINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro, ethylphenyl, furan, and carboxamide groups. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-2-(4-ETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-8-METHYLQUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Substitution Reactions:
Furan Ring Formation: The furan ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine and a coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
7-CHLORO-2-(4-ETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-8-METHYLQUINOLINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-derived amines.
Reduction: The quinoline core can be reduced under hydrogenation conditions.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-derived amines and other oxidized derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-CHLORO-2-(4-ETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-8-METHYLQUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7-CHLORO-2-(4-ETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-8-METHYLQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-CHLOROPHENYL)-2-PHENYL-2-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]BUTANENITRILE
- Other quinoline derivatives with similar substitution patterns
Uniqueness
7-CHLORO-2-(4-ETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-8-METHYLQUINOLINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Propiedades
Fórmula molecular |
C24H21ClN2O2 |
|---|---|
Peso molecular |
404.9 g/mol |
Nombre IUPAC |
7-chloro-2-(4-ethylphenyl)-N-(furan-2-ylmethyl)-8-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H21ClN2O2/c1-3-16-6-8-17(9-7-16)22-13-20(24(28)26-14-18-5-4-12-29-18)19-10-11-21(25)15(2)23(19)27-22/h4-13H,3,14H2,1-2H3,(H,26,28) |
Clave InChI |
LUBWXCVQXBNDNP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)NCC4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-tert-butyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B11113139.png)
![3,6-diamino-5-cyano-N-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11113147.png)
![methyl 4-{(E)-[3-({[4-(butoxycarbonyl)phenyl]amino}methyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B11113148.png)
![N-benzyl-N'-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B11113152.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(4-hydroxyphenyl)methylene]acetohydrazide](/img/structure/B11113154.png)
![trans-4-({[(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11113159.png)
![2-chloro-N-(2-methoxyphenyl)-5-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B11113162.png)
![2-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11113165.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B11113177.png)
![(1S,2S,3aR)-1-acetyl-2-(4-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11113182.png)
![N-({N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11113191.png)
![4-cyclopentyl-2-methyl-5-[1-(2-phenoxyacetyl)-4-piperidyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11113197.png)

![N-[1-({2-[(E)-1-(2,4-Dichlorophenyl)methylidene]hydrazino}carbonyl)-2-methylpropyl]-1-benzenesulfonamide](/img/structure/B11113201.png)
